N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(12-8-10-20-11-12)18-13-4-6-14(7-5-13)21-15-3-1-2-9-17-15/h1-3,8-11,13-14H,4-7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKXKRIEFXSJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=COC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1R,4R)-4-(pyridin-2-yloxy)cyclohexyl)furan-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, structural characteristics, and potential therapeutic implications.
Structural Characteristics
The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique structure includes:
- Furan Ring : A five-membered aromatic ring contributing to the compound's stability and reactivity.
- Cyclohexyl Group : Enhances hydrophobic interactions, potentially influencing bioavailability.
- Pyridine Moiety : Known for its biological activity, it may facilitate interactions with various biological targets.
The synthesis typically involves multi-step organic reactions. Key steps include:
- Formation of the Furan Ring : Utilizing the Paal-Knorr synthesis.
- Dimethylation : Employing methylating agents like methyl iodide.
- Carboxamide Formation : Reaction with cyclohexylamine to introduce the carboxamide group.
While specific studies on the mechanism of action for this compound are lacking, similar compounds have shown significant biological activities such as enzyme inhibition and antitumor effects.
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit diverse biological activities:
- Antitumor Activity : Compounds with similar structural features have demonstrated effectiveness against various cancer cell lines.
- Enzyme Inhibition : Certain derivatives have been reported to inhibit key enzymes involved in disease pathways.
Comparative Biological Activity Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(6-Methylpyridin-2-yloxy)-N-(cyclohexyl)benzamide | Pyridine ring with cyclohexyl | Antitumor activity |
| 5-(Pyridin-2-yloxy)-N-(cyclopentyl)furanamide | Furan ring and cyclopentane | Antiviral properties |
| 3-Carbamoyl-N-(methyl)pyridine | Methylated pyridine | Enzyme inhibition |
Case Studies and Research Findings
- Antitumor Studies : Research on related compounds has highlighted their potential in targeting cancer cells. For example, a recent study found that pyridine derivatives exhibited IC50 values in the low micromolar range against A549 lung cancer cells, indicating strong inhibitory effects .
- Enzyme Inhibition : The compound's structural analogs have been investigated for their ability to inhibit enzymes critical in metabolic pathways. For instance, inhibitors targeting Factor XIa have shown promise in anticoagulant therapies .
- Antiviral Potential : Some derivatives have been evaluated for antiviral properties against various viral strains, demonstrating significant activity at micromolar concentrations .
Comparison with Similar Compounds
ISRIB Series (eIF2B Antagonists)
The ISRIB analogs in share a bis-amide scaffold but differ in aryloxy substituents. Key comparisons include:
Structural Insights :
- Aryloxy vs. Heteroaromatic Substitutions: The target compound replaces ISRIB’s aryloxy groups with pyridine and furan rings. This substitution may enhance solubility due to nitrogen and oxygen heteroatoms, contrasting with ISRIB-A14’s lipophilic chlorophenoxy groups .
Fluoropyrimidine Analog ()
The compound N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)furan-3-carboxamide (CAS 2034401-75-5) shares the furan-3-carboxamide group but substitutes pyridin-2-yloxy with a fluoropyrimidinyloxy moiety .
| Parameter | Target Compound | Fluoropyrimidine Analog |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₂O₃ (inferred) | C₁₅H₁₆FN₃O₃ |
| Molecular Weight | 285.32 g/mol | 305.30 g/mol |
| Key Substituent | Pyridin-2-yloxy | 5-Fluoropyrimidin-2-yloxy |
| Potential Bioactivity | eIF2B modulation (inferred) | Undisclosed (patent compound) |
Comparison :
Thiazolidine Carboxamide ()
The compound 2-(furan-3-yl)-3-(furan-2-ylcarbonyl)-N-(pyridin-4-ylmethyl)-1,3-thiazolidine-4-carboxamide features a thiazolidine ring fused with furan and pyridine groups.
Research Implications and Gaps
- Pharmacological Data : While ISRIB analogs are established eIF2B antagonists, the target compound’s bioactivity remains uncharacterized in the provided evidence. Comparative studies on IC₅₀ values or cellular efficacy are needed.
- Physicochemical Properties : lacks data on solubility, melting point, or stability for the fluoropyrimidine analog, limiting direct comparisons.
- Synthetic Optimization : The high yield of ISRIB-A14 (86%) vs. ISRIB-A13 (36%) highlights the impact of electron-withdrawing substituents (e.g., chlorine) on reaction efficiency, a consideration for scaling up the target compound’s synthesis .
Preparation Methods
Starting Material Selection
The stereospecific synthesis begins with (1r,4r)-4-aminocyclohexanol (CAS: 1187856-45-6), a commercially available diastereomerically pure compound. Preservation of the (1r,4r) configuration is critical, as epimerization would yield undesired stereoisomers.
Etherification via Mitsunobu Reaction
The hydroxyl group of (1r,4r)-4-aminocyclohexanol undergoes etherification with pyridin-2-ol under Mitsunobu conditions:
- Reagents : Pyridin-2-ol (1.2 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv), triphenylphosphine (PPh₃, 1.5 equiv)
- Solvent : Tetrahydrofuran (THF), anhydrous
- Conditions : 0°C → room temperature, 12 hours
- Yield : 68–72%
Mechanism : The Mitsunobu reaction facilitates SN2-type substitution, inverting the configuration at the oxygen-bearing carbon. However, the rigid cyclohexane ring minimizes epimerization risks.
Protection-Deprotection Strategy
To prevent unwanted side reactions during etherification, the amine group is protected as a tert-butoxycarbonyl (Boc) derivative:
- Protection : (1r,4r)-4-aminocyclohexanol + di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in dichloromethane (DCM), 0°C → room temperature, 2 hours (Yield: 95%).
- Deprotection : Post-etherification, the Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v), 0°C → room temperature, 1 hour (Yield: 89%).
Synthesis of Furan-3-carboxylic Acid
Furan-3-carboxylic acid (CAS: 488-93-7) is commercially available but can be synthesized via:
- Oxidation of 3-furaldehyde : Using Jones reagent (CrO₃/H₂SO₄) in acetone, 0°C → 25°C, 3 hours (Yield: 82%).
- Carboxylation of furan : Directed ortho-metalation with lithium diisopropylamide (LDA) followed by quenching with CO₂ (Dry Ice), THF, -78°C (Yield: 65%).
Amide Bond Formation
Carbodiimide-Mediated Coupling
The amine intermediate reacts with furan-3-carboxylic acid using 1,1'-carbonyldiimidazole (CDI) as an activating agent:
- Reagents : Furan-3-carboxylic acid (1.2 equiv), CDI (1.5 equiv), (1r,4r)-4-(pyridin-2-yloxy)cyclohexylamine (1.0 equiv)
- Solvent : Acetonitrile, anhydrous
- Conditions : 65–70°C, 19 hours under nitrogen atmosphere
- Work-up : Filtration, solvent removal via vacuum distillation, precipitation with water, and drying under reduced pressure (<60°C)
- Yield : 78%
- Purity : 97% (HPLC)
Optimization Notes :
Alternative Acyl Chloride Route
Furan-3-carboxylic acid chloride, generated via thionyl chloride (SOCl₂), reacts with the amine:
- Chlorination : Furan-3-carboxylic acid + SOCl₂ (3 equiv), reflux, 2 hours (Yield: 91%).
- Coupling : (1r,4r)-4-(Pyridin-2-yloxy)cyclohexylamine + acyl chloride (1.1 equiv), pyridine (2 equiv), DCM, 0°C → room temperature, 12 hours (Yield: 74%).
Purification and Characterization
Column Chromatography
Crude product purification employs silica gel with eluents:
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.32 (d, J=4.8 Hz, 1H, pyridine-H), 7.68 (t, J=7.6 Hz, 1H, pyridine-H), 7.21–7.45 (m, 5H, furan and cyclohexyl-H), 3.89 (d, J=6.1 Hz, 2H, OCH₂), 1.53–1.76 (m, 4H, cyclohexyl-H).
- LCMS : m/z = 286.3 [M+H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| CDI-mediated coupling | 78% | 97% | Mild conditions, high conversion | Requires anhydrous solvents |
| Acyl chloride route | 74% | 93% | Faster reaction time | SOCl₂ handling hazards |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
